molecular formula C20H18ClNNa2O7 B031374 CL-316243 CAS No. 138908-40-4

CL-316243

Cat. No.: B031374
CAS No.: 138908-40-4
M. Wt: 465.8 g/mol
InChI Key: FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CL-316243 is a highly potent selective agonist of the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of lipolysis and thermogenesis in brown adipose tissue .

Mode of Action

As a selective β3-adrenoceptor agonist, this compound binds to the β3-adrenoceptors, stimulating them and initiating a cascade of biochemical reactions . This interaction leads to an increase in lipolysis in adipocytes and thermogenesis in brown adipose tissue .

Biochemical Pathways

The activation of β3-adrenoceptors by this compound leads to a series of changes in biochemical pathways. It stimulates adipocyte lipolysis and increases brown adipose tissue thermogenesis . This results in an increase in the metabolic rate . The exact biochemical pathways affected by this compound are still under investigation .

Pharmacokinetics

It is known that the compound is highly potent, with an ec50 of 3 nm , indicating a strong interaction with its target, the β3-adrenoceptor.

Result of Action

The activation of β3-adrenoceptors by this compound leads to a decrease in body weight and an improvement in peripheral glucose metabolism . It also increases brown adipose tissue thermogenesis and metabolic rate, and decreases blood insulin and glucose levels . These effects suggest that this compound has potential therapeutic applications in the treatment of obesity, diabetes, and urge urinary incontinence .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the compound’s effects on body weight and glucose metabolism are observed at both room temperature and colder environments . .

Biochemical Analysis

Biochemical Properties

CL-316243 interacts with the β3-adrenoceptor, a G protein-coupled receptor predominantly found in adipose tissue . The interaction between this compound and the β3-adrenoceptor triggers a cascade of biochemical reactions that lead to the stimulation of adipocyte lipolysis and increased thermogenesis in brown adipose tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In adipocytes, it stimulates lipolysis, leading to the breakdown of stored triglycerides into free fatty acids . In brown adipose tissue, this compound increases thermogenesis, the process of heat production, thereby increasing the metabolic rate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the β3-adrenoceptor. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP levels then activate protein kinase A, which in turn phosphorylates and activates hormone-sensitive lipase, leading to the breakdown of triglycerides in adipocytes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, chronic treatment with this compound led to a significant downregulation of retinaldehyde dehydrogenases, including ALDH1A1 in the adipose tissue of MKR mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study using the triple transgenic mouse model of Alzheimer’s disease, this compound was administered at a dose of 1 mg/kg/day. This treatment decreased body weight and improved peripheral glucose metabolism and brown adipose tissue thermogenesis in both non-transgenic and transgenic mice .

Metabolic Pathways

This compound is involved in the adrenergic signaling pathway, which plays a crucial role in the regulation of lipolysis and thermogenesis in adipose tissue . It interacts with the β3-adrenoceptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels, which then triggers a cascade of biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given that its primary target, the β3-adrenoceptor, is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where it can interact with its target .

Chemical Reactions Analysis

CL 316243 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041004
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138908-40-4
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-316243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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